2-(Azetidin-3-yl)-5-fluoropyridine bis(2,2,2-trifluoroacetate)
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Overview
Description
2-(Azetidin-3-yl)-5-fluoropyridine bis(2,2,2-trifluoroacetate) is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an azetidine ring, a fluoropyridine moiety, and two trifluoroacetate groups. The unique structure of this compound makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-5-fluoropyridine bis(2,2,2-trifluoroacetate) typically involves the reaction of 2-(Azetidin-3-yl)-5-fluoropyridine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bis(trifluoroacetate) salt. The process may involve the use of solvents such as dichloromethane or acetonitrile and may require the application of heat or the use of a catalyst to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-5-fluoropyridine bis(2,2,2-trifluoroacetate) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can result in the formation of various substituted pyridine derivatives .
Scientific Research Applications
2-(Azetidin-3-yl)-5-fluoropyridine bis(2,2,2-trifluoroacetate) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-5-fluoropyridine bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets. The azetidine ring and fluoropyridine moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The trifluoroacetate groups may enhance the compound’s stability and solubility, facilitating its use in different applications .
Comparison with Similar Compounds
Similar Compounds
2-(Azetidin-3-yl)quinoxaline bis(2,2,2-trifluoroacetate): Similar structure but with a quinoxaline ring instead of a pyridine ring.
2-(Azetidin-3-yl)quinoline bis(2,2,2-trifluoroacetate): Contains a quinoline ring, offering different chemical properties.
5-(Azetidin-3-yl)-2-fluoropyridine bis(2,2,2-trifluoroacetate): Similar structure but with a different substitution pattern on the pyridine ring.
Uniqueness
2-(Azetidin-3-yl)-5-fluoropyridine bis(2,2,2-trifluoroacetate) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom and the azetidine ring makes it particularly interesting for medicinal chemistry applications, as these features can influence the compound’s pharmacokinetics and pharmacodynamics.
Properties
Molecular Formula |
C12H11F7N2O4 |
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Molecular Weight |
380.22 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-5-fluoropyridine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H9FN2.2C2HF3O2/c9-7-1-2-8(11-5-7)6-3-10-4-6;2*3-2(4,5)1(6)7/h1-2,5-6,10H,3-4H2;2*(H,6,7) |
InChI Key |
XEGTWNKTUBYEQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NC=C(C=C2)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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